A Technical Overview for Researchers, Scientists, and Drug Development Professionals
A Technical Overview for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to N-(Azido-PEG3)-N-bis(PEG4-Boc) and Related Branched PEG Linkers
Introduction
The strategic design of this linker allows for the precise and controlled assembly of complex biomolecular conjugates. The azide group serves as a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] The two Boc-protected amine arms, upon deprotection, offer sites for conjugation to various biomolecules, such as ligands for target proteins or E3 ubiquitin ligases in the context of PROTACs.[3] The PEG spacers enhance solubility and can modulate the pharmacokinetic properties of the final conjugate.[4]
Core Properties and Specifications
Based on the analysis of related structures, the anticipated properties of N-(Azido-PEG3)-N-bis(PEG4-Boc) and its common analogs are summarized below. It is crucial to note that the exact values will vary depending on the specific isomer and purity.
Table 1: Physicochemical Properties of Related Branched PEG Linkers
| Property | N-(Azido-PEG3)-N-Boc-PEG4-acid[5][6] | N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester[7] | N-(Azido-PEG3)-N-(PEG3-NH-Boc)-PEG3-t-butyl ester[8] |
| Molecular Formula | C24H46N4O11 | C28H54N4O11 | C34H67N5O13 |
| Molecular Weight | 566.65 g/mol | 622.76 g/mol | 753.9 g/mol |
| Purity | >95% | >96% | 98% |
| CAS Number | 2112731-95-8 | 2112731-94-7 | Not Available |
| Storage Conditions | -20°C[9] | -20°C | -20°C[8] |
| Solubility | Soluble in DMSO, DCM, DMF | Soluble in DMSO, DCM, DMF[8] | Soluble in DMSO, DCM, DMF[8] |
Experimental Protocols and Methodologies
The utility of N-(Azido-PEG3)-N-bis(PEG4-Boc) and its analogs lies in their reactive functional groups. Below are generalized protocols for their key applications.
Protocol 1: Boc Deprotection to Expose Primary Amines
The Boc protecting groups can be efficiently removed under acidic conditions to yield free primary amines, which are then available for subsequent conjugation reactions.
Materials:
-
N-(Azido-PEG3)-N-bis(PEG4-Boc) or related compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
HPLC for purification and analysis
Procedure:
-
Dissolve the Boc-protected PEG linker in DCM (e.g., 10 mg/mL).
-
Add an excess of TFA (e.g., 20-50% v/v) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Neutralize the residue by dissolving it in DCM and washing with saturated sodium bicarbonate solution.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain the deprotected product, which can be further purified by HPLC if necessary.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group is a versatile handle for "click chemistry," allowing for highly efficient and specific conjugation to alkyne-containing molecules.
Materials:
-
Azido-functionalized PEG linker
-
Alkyne-containing molecule (e.g., a protein ligand)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Solvent (e.g., DMSO/water mixture)
-
HPLC for purification and analysis
Procedure:
-
Dissolve the azido-PEG linker and the alkyne-containing molecule in a suitable solvent mixture like DMSO/water.
-
Prepare a fresh solution of sodium ascorbate in water.
-
Prepare a solution of CuSO4 in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution. The final concentration of copper is typically in the range of 50-100 µM.
-
Stir the reaction at room temperature for 1-12 hours. Monitor the reaction by LC-MS.
-
Upon completion, the desired triazole-linked product can be purified by preparative HPLC.
Logical and Experimental Workflows
The following diagrams illustrate the key reactions and logical steps in utilizing branched PEG linkers like N-(Azido-PEG3)-N-bis(PEG4-Boc).
Caption: Boc Deprotection Workflow.
Caption: PROTAC Synthesis Pathway.
Applications in Drug Development
The primary application for this class of linkers is in the synthesis of PROTACs.[1][2] PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[3] The branched nature of N-(Azido-PEG3)-N-bis(PEG4-Boc) could allow for the attachment of two E3 ligase ligands, potentially increasing the avidity and efficacy of the resulting PROTAC.
Beyond PROTACs, these linkers are valuable in creating other complex bioconjugates. For instance, they can be used to attach multiple copies of a targeting ligand to a nanoparticle or to conjugate two different imaging agents to a single carrier molecule for multimodal imaging. The azide functionality also allows for their use in bioconjugation to cells or other biological systems that have been metabolically engineered to display alkyne groups.
N-(Azido-PEG3)-N-bis(PEG4-Boc) and its related analogs are powerful tools for researchers in chemistry, biology, and medicine. Their heterotrifunctional nature provides a versatile platform for the construction of sophisticated molecular architectures with precise control over the placement of different functionalities. While the exact compound of interest may be a custom synthesis product, the principles and protocols outlined in this guide, based on closely related structures, provide a solid foundation for its successful application in the laboratory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTAC Linker | AxisPharm [axispharm.com]
- 4. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. N-(Azido-PEG3)-N-Boc-PEG4-acid, CAS 2112731-95-8 | AxisPharm [axispharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. N-(Azido-PEG-3)-N-(PEG-3-NH-BOC)-PEG-3-t-Butylester | BroadPharm [broadpharm.com]
- 9. N-(Azido-PEG3)-N-Boc-PEG4-acid, 2112731-95-8 | BroadPharm [broadpharm.com]
